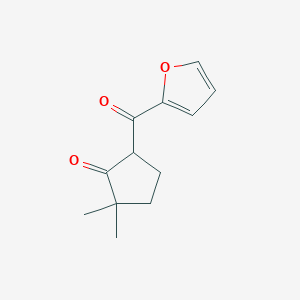
5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one is an organic compound that features a furan ring attached to a cyclopentanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of furan-2-carboxylic acid with 2,2-dimethylcyclopentanone under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond between the furan ring and the cyclopentanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the use of catalysts to lower the activation energy and increase the reaction rate is common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the cyclopentanone can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohol derivatives of the cyclopentanone, and various substituted furan compounds.
Aplicaciones Científicas De Investigación
5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one.
2,2-Dimethylcyclopentanone: Another precursor used in the synthesis.
Furan-2,5-dicarboxylic acid: A derivative formed through the oxidation of the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring and a cyclopentanone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to material science.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-(furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O3/c1-12(2)6-5-8(11(12)14)10(13)9-4-3-7-15-9/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
VMGIWXRGJOQILD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1=O)C(=O)C2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)
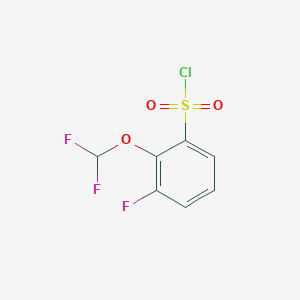
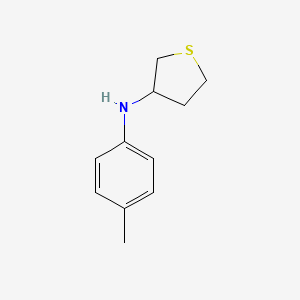
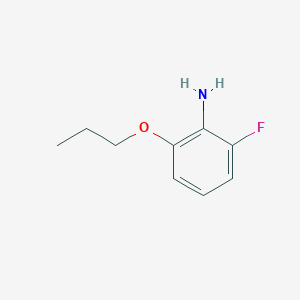
![(6AR,9R,9AS)-2,2,4,4-Tetraisopropyltetrahydro-6H-thieno[3,2-F][1,3,5,2,4]trioxadisilocin-9-OL](/img/structure/B13306027.png)
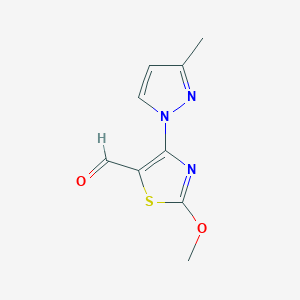
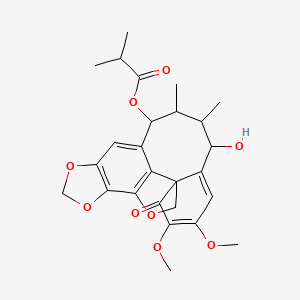
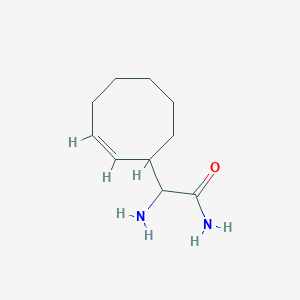


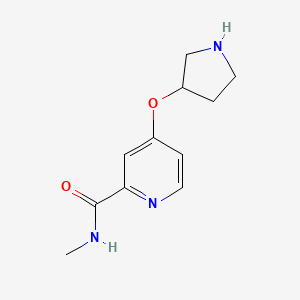
![Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate](/img/structure/B13306054.png)
![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306067.png)
